N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
Description
Overview of Pyrazole Carboxamide Chemistry
Pyrazole carboxamides represent a critical subclass of heterocyclic compounds characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a carboxamide (-CONH$$_2$$) functional group. These compounds exhibit remarkable structural versatility due to their ability to undergo substitutions at multiple positions, enabling fine-tuning of electronic, steric, and hydrogen-bonding properties. The carboxamide group enhances solubility and provides sites for intermolecular interactions, making pyrazole carboxamides valuable in medicinal chemistry (e.g., kinase inhibitors), agrochemicals (e.g., succinate dehydrogenase inhibitors), and materials science.
Table 1: Key Features of Pyrazole Carboxamides
| Property | Impact on Functionality |
|---|---|
| Aromaticity | Stabilizes ring structure |
| Carboxamide polarity | Enhances water solubility |
| N-substitution | Modulates biological target interactions |
Position of N-(2-Aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide in Pyrazole Chemistry
This compound features a 1-methyl group, a 4-chloro substituent, and an N-(2-aminoethyl)carboxamide side chain at position 3. The chlorine atom increases electrophilicity, while the aminoethyl group introduces a basic amine capable of forming hydrogen bonds or salt bridges. Compared to simpler pyrazole carboxamides (e.g., 1H-pyrazole-3-carboxamide), this structure exhibits enhanced target selectivity due to its three-dimensional bulk and electronic diversity.
Historical Development of Pyrazole-Based Compounds
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine. The 20th century saw advances in regioselective substitution, culminating in drugs like celecoxib. Recent innovations focus on hybrid molecules combining pyrazole cores with bioactive side chains (e.g., diarylamine modules). This compound exemplifies this trend, leveraging both heterocyclic and aliphatic pharmacophores.
Significance in Chemical Research
The compound’s dual functionality (chloro for electrophilic reactivity; aminoethyl for nucleophilic interactions) makes it a scaffold for probing enzyme active sites. Its modular synthesis allows derivatization at the amino group, enabling structure-activity relationship (SAR) studies. Applications include:
Research Objectives and Scope
This article analyzes:
- Synthetic pathways for this compound
- Structural determinants of its reactivity
- Comparative efficacy against related pyrazole carboxamides
- Emerging applications in drug discovery
Table 2: Comparative Analysis of Pyrazole Carboxamide Derivatives
| Compound | Substituents | Key Application |
|---|---|---|
| Tolfenpyrad | 5-Trifluoromethyl | Insecticide |
| SCU2028 | Difluoromethyl, diarylamine | Antifungal |
| Target compound | 4-Chloro, N-aminoethyl | Androgen receptor modulation |
Properties
IUPAC Name |
N-(2-aminoethyl)-4-chloro-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-12-4-5(8)6(11-12)7(13)10-3-2-9/h4H,2-3,9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLRLBYCHWOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using ethylenediamine or similar reagents.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide has been investigated for its anticancer properties. Research indicates that derivatives of pyrazole compounds exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of prostate cancer cells, suggesting that this compound may also possess similar activities due to its structural analogies with known anticancer agents .
Androgen Receptor Modulation
The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are compounds designed to selectively stimulate androgen receptors in specific tissues, such as muscle and bone, while minimizing effects in others like the prostate. This selectivity is crucial for developing treatments for conditions like prostate cancer and muscle wasting diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of prostate cancer cell lines. The IC50 values for these effects were comparable to other known AR antagonists, underscoring its potential as a therapeutic agent .
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies indicate that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity. For instance, introducing different substituents at the 4-position has shown to significantly affect the compound's affinity for androgen receptors and its overall efficacy against cancer cell lines .
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Involvement: Affecting cellular pathways related to its biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Influence: The target compound’s 2-aminoethyl chain provides a reactive amine group, distinguishing it from analogs with aromatic (e.g., pyridylmethyl in ) or bulky aryl (e.g., chlorobenzyl in ) substituents. This amine group may enhance solubility in polar solvents or facilitate hydrogen bonding in biological systems. Halogenation (Cl) at the pyrazole ring is common across analogs (e.g., 4-Cl in the target compound vs. 5-(4-Cl-phenyl) in ), likely modulating electronic properties and binding affinity.
Molecular Weight and Complexity :
- The target compound has the lowest molecular weight (202.64), making it suitable for applications requiring small-molecule penetration (e.g., enzyme inhibitors). In contrast, the pyrazolopyridine derivative (MW 374.44) demonstrates how extended frameworks improve drug-like properties such as metabolic stability.
Synthetic Strategies: highlights the use of phthaloyl protecting groups in synthesizing cyclam derivatives with amine substituents .
Research Findings and Functional Insights
- Anti-HIV-1 Activity: Cyclam derivatives with N-(2-aminoethyl)propane-1,3-diamine substituents (structurally related to the target compound’s ethylamine chain) exhibit anti-HIV-1 activity .
- Material Science Applications: Analogues like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane () demonstrate that ethylamine-terminated compounds enhance adhesion in epoxy-silicone coatings . The target compound’s amine group could similarly improve interfacial interactions in polymer matrices.
Biological Activity
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, primarily due to its interaction with various molecular targets, including enzymes and receptors. Its potential therapeutic applications span across fields such as oncology and endocrinology.
Key Biological Activities
- Enzyme Inhibition : The compound has been utilized as a probe to study enzyme interactions, suggesting its role in modulating enzyme activity.
- Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways related to various diseases, including cancer.
The mechanism of action of this compound involves:
- Enzyme Modulation : It may inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, altering their activity and affecting downstream signaling cascades.
Case Studies and Experimental Data
-
Study on Androgen Receptor Modulation :
- A study demonstrated that related pyrazole derivatives exhibit high affinity for androgen receptors (AR), acting as selective modulators. These compounds showed significant antagonistic activity against AR in prostate cancer cell lines, indicating potential for therapeutic use in AR-dependent conditions .
- Biological Assays :
- Cytotoxicity Tests :
Table 1: Summary of Biological Activities
Table 2: Experimental Results from Case Studies
| Study Focus | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Xanthine Oxidase Inhibition | Human Cells | 10.38 | Enzyme inhibition |
| AR Antagonism | Prostate Cancer | 5.0 | Receptor antagonism |
| Apoptosis Induction | MCF-7 | 0.65 | Caspase activation |
Q & A
Q. What are the optimal synthetic routes for N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of pyrazole precursors followed by functional group modifications. For example, chloro-substituted pyrazole intermediates can be synthesized via nucleophilic substitution under controlled temperatures (60–80°C) using polar aprotic solvents like DMF or DMSO. Subsequent coupling with an aminoethyl group may require activating agents such as EDCI/HOBt or DCC in anhydrous conditions . Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6h | 75–85 | ≥95% |
| Amidation | EDCI/HOBt, RT, 12h | 60–70 | ≥90% |
| Optimization Tip: Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance reaction efficiency and reduce byproducts . |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : To assess purity (>95%) and confirm molecular weight.
- NMR (¹H/¹³C) : Verify substitution patterns (e.g., chloro and methyl groups) and aminoethyl linkage. For instance, the methyl group at position 1 of the pyrazole ring typically appears as a singlet at δ 3.8–4.0 ppm in ¹H NMR .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry (if applicable), as demonstrated in related pyrazole-carboxamide derivatives .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values) be resolved for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To address this:
- Standardize Assays : Use a panel of cell lines (e.g., HEK293, HeLa) and replicate experiments ≥3 times.
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation .
- Mechanistic Studies : Perform competitive binding assays or molecular docking to validate target engagement (e.g., kinase inhibition). For example, AutoDock Vina can predict binding affinities to receptors like EGFR or COX-2 .
Q. What strategies are effective for improving the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : Structural modifications and formulation adjustments can enhance stability:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the aminoethyl moiety to delay hepatic clearance .
- Microsomal Incubation : Test stability in liver microsomes (human/rat) with NADPH cofactor. If t₁/₂ < 30 min, consider adding cytochrome P450 inhibitors (e.g., ketoconazole) .
Data Example :
| Modification | t₁/₂ (Human Liver Microsomes) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 22 min | 15 |
| Methylated Aminoethyl | 45 min | 28 |
Q. How can researchers differentiate the compound’s activity from structurally similar analogs (e.g., N-(4-chlorophenyl) derivatives)?
- Methodological Answer : Use comparative SAR (Structure-Activity Relationship) studies:
- Functional Group Swapping : Replace the chloro group with fluoro or methyl to assess potency shifts.
- Pharmacophore Mapping : Tools like Schrödinger’s Phase can highlight critical interactions (e.g., hydrogen bonding at the carboxamide group) .
Case Study :
Analog A (4-chloro) showed 10x higher kinase inhibition than analog B (4-methyl), likely due to enhanced halogen bonding with the ATP-binding pocket .
Q. What computational methods are recommended for predicting off-target interactions?
- Methodological Answer : Combine ligand-based and structure-based approaches:
- Similarity Ensemble Approach (SEA) : Predict off-targets by comparing molecular fingerprints to known ligands .
- Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., GPCRs) over 100 ns to assess stability.
Validation : Cross-check predictions with in vitro selectivity panels (e.g., Eurofins CEREP).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for the same reaction?
- Methodological Answer : Investigate variables:
- Catalyst Purity : Use freshly distilled EDCI or store reagents under argon.
- Solvent Anhydrousness : Test solvents with Karl Fischer titration; <50 ppm water is critical for amidation .
- Workup Protocols : Compare column chromatography (silica grade) vs. recrystallization (solvent polarity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
